molecular formula C8H10N4 B3281533 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole CAS No. 736881-43-9

5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B3281533
CAS No.: 736881-43-9
M. Wt: 162.19 g/mol
InChI Key: OXFAGQWGMRPYOA-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the imidazole ring can interact with nucleic acids and proteins, modulating their function .

Comparison with Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the hydrazinyl group, resulting in different reactivity and applications.

    5-Amino-2-methyl-1H-benzo[d]imidazole: Similar structure but with an amino group instead of hydrazinyl, leading to different chemical behavior.

Uniqueness: 5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-10-7-3-2-6(12-9)4-8(7)11-5/h2-4,12H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFAGQWGMRPYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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